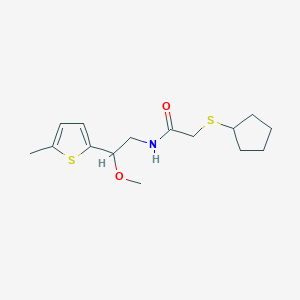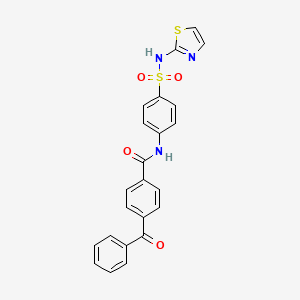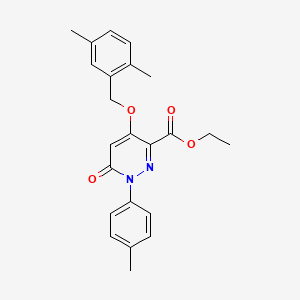![molecular formula C10H9ClN4S B2647528 [(7-Chloroquinolin-4-yl)amino]thiourea CAS No. 93439-33-9](/img/structure/B2647528.png)
[(7-Chloroquinolin-4-yl)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7-Chloroquinolin-4-yl)amino]thiourea is a chemical compound with the molecular formula C10H9ClN4S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further linked to a thiourea moiety.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an antimalarial and anticancer agent due to its ability to inhibit heme crystallization and its cytotoxic effects on cancer cells.
Materials Science:
Orientations Futures
The future directions for “[(7-Chloroquinolin-4-yl)amino]thiourea” could involve further exploration of its potential anti-infectious effects against malaria, IAV, and SARS-CoV-2 . Additionally, the compound could be incorporated into a polycaprolactone-based nanoparticulate system for potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloroquinolin-4-yl)amino]thiourea typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or other appropriate methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(7-Chloroquinolin-4-yl)amino]thiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be substituted by nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Sulfonyl and Thiol Derivatives: Resulting from oxidation and reduction reactions, respectively.
Mécanisme D'action
The mechanism of action of [(7-Chloroquinolin-4-yl)amino]thiourea involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound inhibits heme crystallization within the parasite, leading to the accumulation of toxic heme and subsequent parasite death. For its anticancer activity, the compound induces apoptosis in cancer cells through various pathways, including the inhibition of DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
[(7-Chloroquinolin-4-yl)amino]thiourea can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinacrine: Another antimalarial and anticancer agent with a similar mechanism of action.
Primaquine: A quinoline derivative used for the treatment of malaria with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
[(7-chloroquinolin-4-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPPNCQOODQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)



![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)



sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2647461.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
